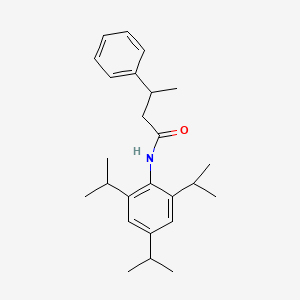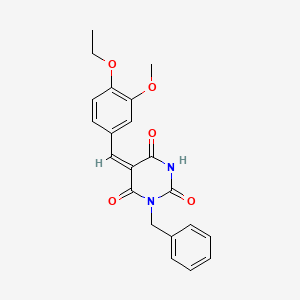![molecular formula C18H22O3 B4934961 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as Bisoprolol, is a widely used beta-blocker drug. It is primarily used to treat hypertension, heart failure, and angina. Bisoprolol works by reducing the workload on the heart, thus reducing blood pressure and improving blood flow.
作用機序
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by selectively blocking beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart, which in turn reduces blood pressure and improves blood flow.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces heart rate and blood pressure, which leads to a decrease in myocardial oxygen demand. This can help to reduce the risk of myocardial infarction. This compound also improves left ventricular function and reduces the risk of heart failure. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis.
実験室実験の利点と制限
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. Additionally, it is relatively inexpensive and widely available. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which may make it difficult to maintain a steady concentration in vitro. Additionally, this compound can have off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of research is the development of new formulations of this compound that can improve its pharmacokinetic properties, such as its half-life. Additionally, there is a need for more research on the potential use of this compound in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. Finally, there is a need for more research on the potential anti-inflammatory effects of this compound and their implications for reducing the risk of atherosclerosis.
Conclusion:
In conclusion, this compound is a well-established beta-blocker drug that has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It works by reducing the workload on the heart, which reduces blood pressure and improves blood flow. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new formulations and the study of its potential use in treating other cardiovascular diseases.
合成法
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can be synthesized by reacting 2-(2-methoxyphenoxy) ethylamine with 1,3-dimethyl-4-chlorobenzene in the presence of a base. The resulting compound is then purified and crystallized to obtain pure this compound.
科学的研究の応用
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It has also been studied for its potential use in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. This compound has been found to be effective in reducing mortality and improving the quality of life in patients with heart failure. Additionally, this compound has been used in combination with other drugs to treat hypertension.
特性
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-9-15(2)18(14)21-13-7-12-20-17-11-5-4-10-16(17)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEOMSUDJWUANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)



